

"CAS number and IUPAC name for 2-butyl-5-iodofuran"

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Compound of Interest

Compound Name: *Furan, 2-butyl-5-iodo-*

Cat. No.: *B15214310*

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Technical Guide: 2-Butyl-5-iodofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 2-butyl-5-iodofuran is a predictive and instructional resource. As of the latest literature review, a specific CAS number and detailed experimental data for this compound are not publicly available. The information presented herein, including the proposed IUPAC name, experimental protocols, and spectroscopic data, is based on established principles of organic chemistry and extrapolation from structurally related compounds.

Chemical Identity

While a registered CAS number for 2-butyl-5-iodofuran has not been identified, a systematic IUPAC name can be assigned based on the established rules of chemical nomenclature.

IUPAC Name: 2-butyl-5-iodofuran

The name is derived by identifying furan as the parent heterocycle. The substituents, a butyl group and an iodine atom, are listed alphabetically. The locants '2' and '5' indicate their respective positions on the furan ring, ensuring an unambiguous representation of the molecular structure.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of 2-butyl-5-iodofuran. These predictions are derived from the analysis of similar furan derivatives and are intended to serve as a reference for characterization.

Parameter	Predicted Value
Molecular Formula	C ₈ H ₁₁ IO
Molecular Weight	250.08 g/mol
Appearance	Expected to be a colorless to pale yellow liquid
¹ H NMR (CDCl ₃ , 400 MHz)	δ 6.35 (d, 1H), 6.10 (d, 1H), 2.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 158.0 (C2), 118.0 (C4), 110.0 (C3), 85.0 (C5), 30.0 (CH ₂), 28.0 (CH ₂), 22.0 (CH ₂), 13.5 (CH ₃)
Mass Spectrometry (EI)	m/z (%): 250 [M] ⁺ , 207 [M-C ₃ H ₇] ⁺ , 123 [M-I] ⁺

Proposed Synthesis Protocol

The synthesis of 2-butyl-5-iodofuran can be hypothetically achieved via the direct iodination of 2-butylfuran. This method is analogous to established protocols for the halogenation of activated heterocyclic systems.

Materials and Reagents:

- 2-Butylfuran (starting material)
- N-Iodosuccinimide (NIS) (iodinating agent)
- Acetonitrile (solvent)
- Dichloromethane (extraction solvent)

- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

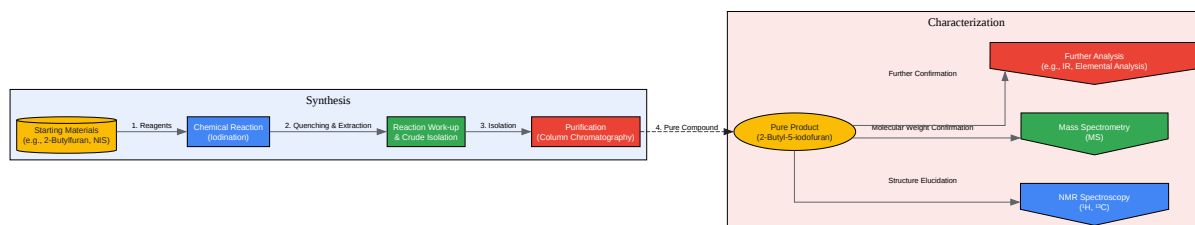
Experimental Procedure:

- To a solution of 2-butylfuran (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel furan derivative like 2-butyl-5-iodofuran. This logical progression is

fundamental in chemical research and drug discovery.



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A generalized workflow for the synthesis and characterization of a novel furan derivative.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com